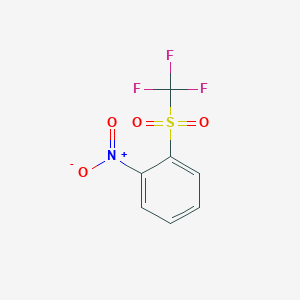
2-(Furan-2-yl)pyridine-4-boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Furan-2-yl)pyridine-4-boronic acid (2FPBA) is an organic compound that is used in a variety of synthetic applications. It is a member of the class of compounds known as boronic acids, which have been used in a variety of chemical and biochemical applications. This article will discuss the synthesis of 2FPBA, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
科学的研究の応用
2-(Furan-2-yl)pyridine-4-boronic acid has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of a variety of organic compounds, such as amines, alcohols, and amides. It has also been used in the synthesis of polymers and other materials. In addition, 2-(Furan-2-yl)pyridine-4-boronic acid has been used in the synthesis of peptides and proteins, and in the study of enzyme inhibition and drug design.
作用機序
The mechanism of action of 2-(Furan-2-yl)pyridine-4-boronic acid is not well understood. However, it is believed that the boronic acid group of 2-(Furan-2-yl)pyridine-4-boronic acid interacts with the active site of enzymes, thus inhibiting their activity. This inhibition of enzyme activity can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
2-(Furan-2-yl)pyridine-4-boronic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. In addition, 2-(Furan-2-yl)pyridine-4-boronic acid has been shown to inhibit the activity of enzymes involved in the metabolism of fatty acids, such as lipases. Furthermore, 2-(Furan-2-yl)pyridine-4-boronic acid has been shown to have anti-inflammatory and antioxidant activities.
実験室実験の利点と制限
2-(Furan-2-yl)pyridine-4-boronic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and the yields are generally high. In addition, 2-(Furan-2-yl)pyridine-4-boronic acid is relatively stable and can be stored for extended periods of time. However, there are some limitations to its use in laboratory experiments. For example, it is not soluble in water, and it has a relatively low solubility in organic solvents. Furthermore, its boronic acid group can interact with other molecules, leading to unwanted side reactions.
将来の方向性
There are a variety of potential future directions for the use of 2-(Furan-2-yl)pyridine-4-boronic acid. For example, it could be used in the development of new drugs and therapies, as it has been shown to inhibit the activity of enzymes involved in the metabolism of drugs. In addition, 2-(Furan-2-yl)pyridine-4-boronic acid could be used in the development of new materials, such as polymers and other materials. Furthermore, 2-(Furan-2-yl)pyridine-4-boronic acid could be used in the study of enzyme inhibition and drug design, as well as in the synthesis of peptides and proteins. Finally, 2-(Furan-2-yl)pyridine-4-boronic acid could be used in the study of biochemical and physiological processes, such as inflammation and oxidative stress.
合成法
2-(Furan-2-yl)pyridine-4-boronic acid can be synthesized using a variety of methods, including a one-pot synthesis from pyridine-4-boronic acid and furan-2-carbaldehyde. This method involves the reaction of the two reagents in the presence of a base, such as sodium hydroxide or potassium carbonate, at elevated temperatures. The reaction produces 2-(Furan-2-yl)pyridine-4-boronic acid in high yields. Other methods of synthesis include the reaction of furan-2-carbaldehyde with pyridine-4-boronic acid in the presence of a palladium catalyst, and the reaction of furan-2-carbaldehyde with pyridine-4-boronic acid in the presence of a palladium catalyst and a base.
特性
IUPAC Name |
[2-(furan-2-yl)pyridin-4-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO3/c12-10(13)7-3-4-11-8(6-7)9-2-1-5-14-9/h1-6,12-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMMUGGTFXGLRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)C2=CC=CO2)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Furan-2-yl)pyridine-4-boronic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

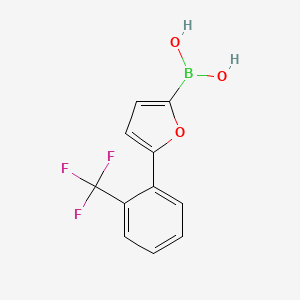

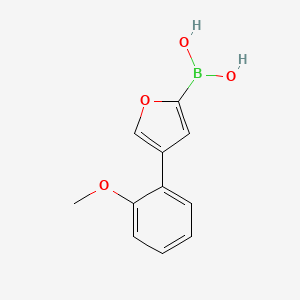

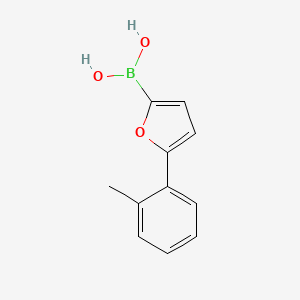
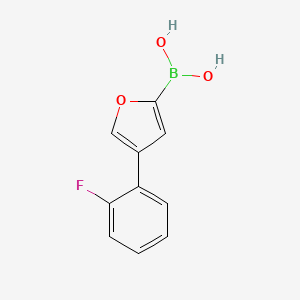
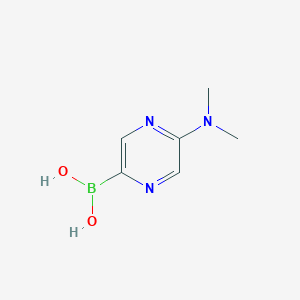


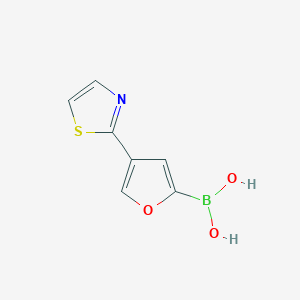
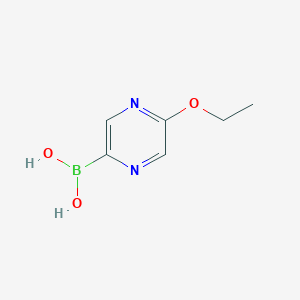
![1-((3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl)carbonyl)-3-(4-methoxyphenyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B6342479.png)

